CPI-455

Description

Structure

3D Structure

Properties

IUPAC Name |

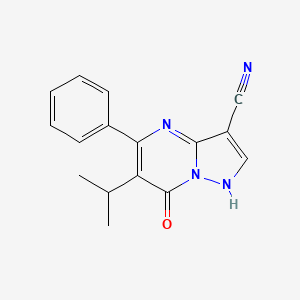

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXRQCOVGLGFIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CPI-455: An In-Depth Technical Guide to the KDM5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 is a potent and specific small-molecule inhibitor of the KDM5 family of histone demethylases.[1][2] The KDM5 enzymes, also known as the JARID1 family, are critical regulators of chromatin structure and gene expression, primarily through the demethylation of histone H3 at lysine 4 (H3K4).[1] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, where it is associated with drug resistance and the survival of persister cells.[1][2] This technical guide provides a comprehensive overview of CPI-455, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its effects on key signaling pathways.

Mechanism of Action

CPI-455 exerts its biological effects through the competitive inhibition of the KDM5 family of enzymes. The crystal structure of KDM5A in complex with CPI-455 has revealed that the inhibitor binds to the active site, chelating the catalytic iron atom and preventing the binding of the enzyme's substrate, trimethylated H3K4 (H3K4me3).[3] This inhibition leads to a global increase in the levels of H3K4me3, a histone mark associated with active gene transcription.[4] By preventing the removal of this mark, CPI-455 can modulate gene expression and induce various cellular responses, including the reduction of drug-tolerant cancer cells.[4]

Quantitative Data

The following tables summarize the key quantitative data for CPI-455, including its inhibitory activity against various histone demethylases and its effects on cancer cell lines.

Table 1: Inhibitory Activity of CPI-455 against Histone Demethylases

| Target | IC50 (nM) | Selectivity | Reference |

| KDM5A | 10 | - | [5] |

| KDM5B | Similar to KDM5A | - | [3] |

| KDM5C | Similar to KDM5A | - | [3] |

| KDM2, KDM3, KDM4, KDM6, KDM7 subfamilies | >200-fold vs KDM5 | High | [5] |

| KDM4C | ~200-fold vs KDM5A | High | [6] |

| KDM7B | ~770-fold vs KDM5A | High | [3] |

Table 2: Cellular Activity of CPI-455 in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MCF-7 | 35.4 | [4] |

| T-47D | 26.19 | [4] |

| EFM-19 | 16.13 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving CPI-455.

KDM5 Enzymatic Assay (AlphaLISA)

This protocol is based on the principles of the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based immunoassay used to measure the activity of histone demethylases.

Materials:

-

Recombinant KDM5A, KDM5B, or KDM5C enzyme

-

CPI-455

-

Biotinylated H3K4me3 peptide substrate

-

S-Adenosyl methionine (SAM) as a cofactor

-

AlphaLISA anti-H3K4me2 acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of CPI-455 in the assay buffer.

-

In a 384-well plate, add the KDM5 enzyme, biotinylated H3K4me3 substrate, and SAM to the assay buffer.

-

Add the CPI-455 dilutions to the reaction mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Add the AlphaLISA anti-H3K4me2 acceptor beads and incubate in the dark to allow for binding to the demethylated substrate.

-

Add the streptavidin-coated donor beads, which will bind to the biotinylated substrate.

-

Incubate in the dark. If the acceptor and donor beads are in close proximity (i.e., bound to the same substrate molecule), a chemiluminescent signal is generated upon excitation at 680 nm.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the activity of the KDM5 enzyme.

-

Calculate IC50 values by plotting the signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[7][8][9]

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of CPI-455 on the viability of cancer cell lines, such as MCF-7.[10]

Materials:

-

MCF-7 cells

-

CPI-455

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of CPI-455 in the complete growth medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of CPI-455. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[10][11][12][13][14]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for H3K4me3

This protocol outlines the steps to identify the genomic regions with altered H3K4me3 levels upon treatment with CPI-455.

Materials:

-

Cells treated with CPI-455 or vehicle

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffer

-

Sonication equipment

-

Anti-H3K4me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads with a series of buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a standard kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K4me3. Compare the H3K4me3 profiles of CPI-455-treated and control cells to identify differential regions.[15][16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CPI-455 and a typical experimental workflow for its characterization.

Conclusion

CPI-455 is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its high potency and selectivity make it a suitable probe for studying the consequences of KDM5 inhibition in various cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting KDM5 enzymes. Further research into the in vivo efficacy and safety of CPI-455 and its analogs is warranted to translate these preclinical findings into novel therapeutic strategies.

References

- 1. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | H3K4me3 Histone ChIP-Seq Analysis Reveals Molecular Mechanisms Responsible for Neutrophil Dysfunction in HIV-Infected Individuals [frontiersin.org]

- 17. Differential H3K4me3 Domains in Normal and Colorectal Cancer Cells Reveal Novel Epigenetic Targets [mdpi.com]

- 18. researchgate.net [researchgate.net]

CPI-455 discovery and characterization

An In-Depth Technical Guide to the Discovery and Characterization of CPI-455

Introduction

CPI-455 is a potent and specific small-molecule inhibitor of the KDM5 family of histone demethylases.[1][2] The KDM5 enzymes, particularly KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that catalyze the removal of methyl groups from histone H3 on lysine 4 (H3K4), primarily targeting trimethylated H3K4 (H3K4me3).[1][3] The H3K4me3 mark is strongly associated with active gene promoters and transcriptional initiation. By removing this mark, KDM5 enzymes play a crucial role in transcriptional repression.

The KDM5 family is frequently overexpressed in various cancers, contributing to oncogenesis and the development of therapeutic resistance.[4] A key area of interest is the role of KDM5 in the survival of drug-tolerant persister cells (DTPs), a subpopulation of cancer cells that can survive initial treatment and serve as founders for therapeutic relapse.[1][2][3] CPI-455 was developed to target this mechanism, with the goal of eliminating DTPs and preventing cancer recurrence.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and characterization of CPI-455.

Discovery and Mechanism of Action

CPI-455 was identified as a specific, pan-KDM5 inhibitor that competitively binds to the enzyme's active site.[5] Structural biology has been pivotal in understanding its function. The crystal structure of KDM5A in complex with CPI-455 revealed the precise mechanism of inhibition, showing how the molecule occupies the active site and interacts with key residues to block substrate binding.[1][3]

The primary molecular effect of CPI-455 is the inhibition of KDM5 demethylase activity. This leads to a global increase in the levels of H3K4me3 within cells.[1][6][7] This elevation of a key active transcription mark alters the epigenetic landscape and gene expression profiles, ultimately impacting cell fate. A critical outcome of this epigenetic reprogramming is the reduction in the viability of drug-tolerant persister cancer cells across multiple cancer models.[1][2][6]

Quantitative Data

The activity and selectivity of CPI-455 have been quantified through various in vitro and cellular assays.

Table 1: In Vitro Enzymatic Activity of CPI-455

| Target | IC50 | Selectivity | Assay Method |

| KDM5A | 10 nM[6][7][8] | >200-fold vs. KDM2, 3, 4, 6, 7[7] | AlphaLISA with H3K4me3 peptide substrate[6] |

| KDM5B | 3 nM[5] | ~200-fold vs. KDM4C[9] | Enzymatic Assay |

Table 2: Cellular Activity of CPI-455 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Cell Growth) | Key Effect |

| MCF-7 | Luminal Breast Cancer | 35.4 µM[6] | Increases H3K4me3 occupancy[9] |

| T-47D | Luminal Breast Cancer | 26.19 µM[6] | Synergistic growth inhibition with DAC[10] |

| EFM-19 | Luminal Breast Cancer | 16.13 µM[6] | Synergistic growth inhibition with DAC[10] |

| Multiple Models | Various | Not specified | Decreases number of drug-tolerant persisters[1][6] |

Table 3: In Vivo Preclinical Studies of CPI-455

| Animal Model | Dosage & Administration | Combination Agent | Key Findings |

| C57BL/6 Mice with P. gingivalis–positive PDXs | 50-70 mg/kg, IP, daily[6][7] | Anti–B7-H4 | Elicits protective immunity; increases CXCL9, CXCL10, CXCL11[6][7] |

| Cisplatin-induced ototoxicity mouse model | Not specified | None | Prevents death of hair cells and spiral ganglion neurons[11] |

Experimental Protocols

KDM5A Enzymatic Inhibition Assay (AlphaLISA)

-

Objective: To determine the IC50 of CPI-455 against KDM5A.

-

Protocol:

-

Recombinant full-length KDM5A enzyme is incubated with a concentration gradient of CPI-455 in an assay buffer containing cofactors (Fe(II), ascorbate, and α-ketoglutarate).

-

A biotinylated tri-methylated histone H3 lysine 4 (H3K4me3) peptide substrate is added to initiate the demethylation reaction.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and AlphaLISA acceptor beads conjugated to an anti-H3K4me2 antibody and streptavidin-coated donor beads are added.

-

In the absence of inhibition, KDM5A demethylates the substrate to H3K4me2, bringing the donor and acceptor beads into proximity, generating a chemiluminescent signal upon laser excitation at 680 nm.

-

The signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Global H3K4me3 Cellular Assay (MSD ELISA)

-

Objective: To quantify changes in global H3K4me3 levels in cells following CPI-455 treatment.

-

Protocol:

-

Cancer cells (e.g., MCF-7) are plated in 6-well plates and allowed to adhere.[7]

-

Cells are treated with various concentrations of CPI-455 or a vehicle control for a specified duration (e.g., 24-96 hours).[7]

-

At designated time points, cells are collected, and histones are extracted using an acid extraction protocol.

-

Total histone concentration is quantified using a BCA assay.

-

Global levels of H3K4me3 and total Histone H3 are determined using a Meso Scale Discovery (MSD) electrochemiluminescence ELISA platform, following the manufacturer’s instructions.

-

H3K4me3 levels are normalized to total H3 levels to account for any variations in histone content.

-

Drug-Tolerant Persister (DTP) Cell Viability Assay

-

Objective: To assess the ability of CPI-455 to eliminate cancer cells that are tolerant to standard chemotherapy.

-

Protocol:

-

Cancer cells are plated and treated with a high dose of a standard-of-care agent (e.g., a targeted therapy or chemotherapy) to kill the bulk of the sensitive population, leaving behind the DTPs.

-

Simultaneously or sequentially, cells are co-treated with a dose range of CPI-455.

-

After a period of incubation (e.g., 72-96 hours), cell viability is measured using a luminescent assay (e.g., CellTiter-Glo), which quantifies ATP levels as an indicator of metabolically active cells.

-

The reduction in the number of surviving DTPs in the CPI-455-treated groups is compared to the control group treated with the standard agent alone.

-

Visualizations: Pathways and Workflows

References

- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells [pubmed.ncbi.nlm.nih.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. rcsb.org [rcsb.org]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the KDM5 Inhibitor CPI-455

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 is a potent and selective, cell-permeable, pan-inhibitor of the KDM5 family of histone lysine demethylases. By targeting the Jumonji C (JmjC) domain-containing active site of KDM5 enzymes, CPI-455 effectively increases global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This inhibitory action has shown significant potential in preclinical cancer models, particularly in its ability to reduce the population of drug-tolerant persister cells (DTPs), which are thought to contribute to therapeutic relapse. This document provides a comprehensive overview of the background, mechanism of action, quantitative data, and experimental protocols related to CPI-455.

Core Concepts and Mechanism of Action

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are epigenetic regulators that specifically remove methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[1] Overexpression of KDM5 enzymes has been implicated in various cancers, where they contribute to transcriptional repression of tumor suppressor genes and promote drug resistance.

CPI-455 is a small molecule inhibitor designed to competitively bind to the active site of KDM5 enzymes, thereby preventing the demethylation of H3K4me3.[1][2] The primary mechanism of action of CPI-455 is the global elevation of H3K4me3 levels, which leads to a more open chromatin state and the reactivation of silenced genes.[3][4] A key consequence of this epigenetic reprogramming is the reduction in the number of drug-tolerant persister cancer cells, a subpopulation of cells that can survive initial chemotherapy or targeted therapy and lead to disease recurrence.[1][5]

Quantitative Data

Biochemical Potency

| Target | IC50 (nM) | Assay Type | Reference |

| KDM5A | 10 | Enzymatic Assay | [2][6] |

| KDM5B | Similar to KDM5A | Enzymatic Assay | [2][7] |

| KDM5C | Similar to KDM5A | Enzymatic Assay | [2][7] |

Cellular Activity

| Cell Line | IC50 (µM) | Assay Type | Reference |

| MCF-7 (luminal breast cancer) | 35.4 | Cell Viability | [3] |

| T-47D (luminal breast cancer) | 26.19 | Cell Viability | [3] |

| EFM-19 (luminal breast cancer) | 16.13 | Cell Viability | [3] |

Selectivity

CPI-455 demonstrates significant selectivity for the KDM5 family over other KDM subfamilies. It has been shown to be approximately 200-fold more selective for KDM5A over KDM4C and 770-fold more selective over KDM7B. No significant inhibition of KDM2B, KDM3B, or KDM6A has been observed.[2][7]

Signaling Pathways and Experimental Workflows

KDM5 Inhibition and Downstream Effects

The inhibition of KDM5 by CPI-455 leads to a cascade of events that ultimately impact cell fate. A simplified representation of this pathway is depicted below.

Caption: KDM5 Inhibition Pathway by CPI-455.

Experimental Workflow for Assessing CPI-455 Efficacy

A typical preclinical workflow to evaluate the efficacy of CPI-455 is outlined below.

Caption: Preclinical Evaluation Workflow for CPI-455.

Detailed Experimental Protocols

KDM5A Biochemical Assay (AlphaLISA)

This protocol is adapted from commercially available assay kits for measuring KDM5A activity.[8]

-

Reagents and Materials:

-

Recombinant human KDM5A enzyme

-

Biotinylated histone H3 (1-21) peptide substrate with trimethylated K4

-

S-Adenosyl methionine (SAM)

-

AlphaLISA anti-H3K4me2 Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 1 mM DTT)

-

CPI-455 serially diluted in DMSO

-

-

Procedure:

-

Prepare the enzyme reaction mixture by combining KDM5A enzyme, biotinylated H3K4me3 peptide substrate, and assay buffer.

-

Add CPI-455 at various concentrations to the reaction mixture.

-

Initiate the demethylation reaction by adding SAM.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing AlphaLISA Acceptor beads and Streptavidin Donor beads.

-

Incubate in the dark at room temperature for 60 minutes to allow for bead association.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity.

-

Cell Viability Assay (MTS)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

CPI-455 stock solution in DMSO

-

MTS reagent

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CPI-455 for a specified duration (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control.

-

Western Blot for H3K4me3 Levels

This protocol is used to quantify changes in global H3K4me3 levels following CPI-455 treatment.

-

Reagents and Materials:

-

Cancer cell line of interest

-

CPI-455

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with CPI-455 for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the H3K4me3 band intensity and normalize to the total Histone H3 band intensity.

-

Drug-Tolerant Persister (DTP) Cell Assay

This assay is designed to measure the fraction of cells that survive high-dose drug treatment.[5][9]

-

Reagents and Materials:

-

Cancer cell line of interest

-

Standard-of-care therapeutic agent (e.g., a targeted therapy or chemotherapy)

-

CPI-455

-

Cell culture plates

-

Cell counting method (e.g., automated cell counter or hemocytometer)

-

-

Procedure:

-

Pre-treat cells with CPI-455 or DMSO (vehicle control) for a specified period (e.g., 48-72 hours).

-

Treat the cells with a high dose of the standard-of-care therapeutic agent to kill the bulk of the sensitive cells.

-

After a defined period of treatment with the therapeutic agent, wash the cells and replace with fresh medium.

-

Allow the surviving cells (DTPs) to recover and form colonies.

-

Stain and count the number of surviving colonies to determine the persister fraction.

-

Orthotopic Breast Cancer Xenograft Model

This protocol describes the establishment of a clinically relevant in vivo model to test the efficacy of CPI-455.[10][11][12][13][14]

-

Animals and Cell Lines:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

-

Procedure:

-

Surgically implant cancer cells into the mammary fat pad of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, CPI-455).

-

Administer CPI-455 via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., immunohistochemistry for H3K4me3, western blot).

-

Conclusion

CPI-455 is a valuable research tool for investigating the role of the KDM5 family of histone demethylases in health and disease. Its ability to modulate the epigenetic landscape and specifically target drug-tolerant persister cells makes it a compound of significant interest for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising KDM5 inhibitor. Further investigation into its in vivo pharmacokinetics and efficacy in a broader range of preclinical models is warranted to fully elucidate its therapeutic potential.

References

- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-tolerant persister cells in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Emerging Insights into Targeted Therapy-Tolerant Persister Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]

- 13. High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]

- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

CPI-455: A Technical Whitepaper on a Pan-KDM5 Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 is a potent and selective, cell-permeable small molecule inhibitor of the KDM5 family of histone demethylases. By targeting the catalytic activity of KDM5 enzymes, CPI-455 leads to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This modulation of the epigenetic landscape has shown therapeutic potential in various preclinical models, including oncology and cisplatin-induced ototoxicity. This document provides an in-depth review of the scientific literature on CPI-455, detailing its mechanism of action, quantitative biochemical and cellular activity, experimental methodologies, and its impact on key signaling pathways.

Mechanism of Action

CPI-455 is a pan-inhibitor of the KDM5 family of 2-oxoglutarate (2-OG) dependent oxygenases, which are responsible for the demethylation of di- and tri-methylated H3K4.[1][2] The KDM5 family includes KDM5A, KDM5B, KDM5C, and KDM5D. By inhibiting these enzymes, CPI-455 prevents the removal of the H3K4me3 mark, leading to its accumulation at gene promoters and other regulatory regions. This increase in H3K4me3 is associated with a more open chromatin state and enhanced gene expression.[3] The inhibitory activity of CPI-455 has been shown to be over 200-fold more selective for the KDM5 family compared to other KDM families such as KDM2, 3, 4, 6, and 7.[4]

Quantitative Data

The following tables summarize the reported in vitro and in vivo quantitative data for CPI-455.

Table 1: In Vitro Inhibitory Activity of CPI-455

| Target | Assay Type | IC50 | Cell Line/System | Reference |

| KDM5A | Enzymatic Assay | 10 nM | Full-length KDM5A | [4] |

| MCF-7 | Cell Viability | 35.4 µM | Human Breast Cancer | [2] |

| T-47D | Cell Viability | 26.19 µM | Human Breast Cancer | [2] |

| EFM-19 | Cell Viability | 16.13 µM | Human Breast Cancer | [2] |

Table 2: In Vivo Efficacy of CPI-455 in Mouse Models

| Model | Dosing Regimen | Administration Route | Outcome | Reference |

| Cisplatin-Induced Ototoxicity | 0.5 mg/kg or 2 mg/kg, daily for 5 days per cycle (3 cycles) | Intraperitoneal (IP) | Significantly reduced auditory threshold shift at 2 mg/kg. | No direct citation found |

| B7-H4 and KDM5B Dual Blockade | 50 mg/kg or 70 mg/kg, daily for 14-28 days | Intraperitoneal (IP) | Elicited protective immunity. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

KDM5A Enzymatic Inhibition Assay (AlphaLISA)

This protocol is based on a homogeneous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format to measure the demethylase activity of KDM5A.

Materials:

-

Recombinant full-length KDM5A enzyme

-

Biotinylated histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3) as substrate

-

S-Adenosyl-L-methionine (SAM) as a co-substrate

-

AlphaLISA anti-H3K4me2/1 Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

CPI-455 at various concentrations

-

384-well microplate

Procedure:

-

Prepare a reaction mixture containing the KDM5A enzyme and the biotinylated H3K4me3 peptide substrate in the assay buffer.

-

Add CPI-455 at a range of concentrations to the reaction mixture. Include a DMSO control.

-

Initiate the demethylation reaction by adding SAM.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding.

-

Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission of 615 nm.

-

The signal generated is inversely proportional to the KDM5A activity. Calculate IC50 values using a suitable data analysis software.[5][6][7]

Cellular H3K4me3 Quantification (ELISA)

This protocol describes a sandwich ELISA to measure the levels of H3K4me3 in cell lysates.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

CPI-455

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

96-well ELISA plate pre-coated with a capture antibody against total Histone H3

-

Detection antibody: Rabbit anti-H3K4me3

-

HRP-conjugated anti-rabbit secondary antibody

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Plate cells in a 6-well plate and treat with various concentrations of CPI-455 for a specified duration (e.g., 24-72 hours).

-

Harvest the cells and prepare cell lysates using the cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Add equal amounts of protein from each lysate to the wells of the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature to allow the histone H3 to bind to the capture antibody.

-

Wash the wells three times with the wash buffer.

-

Add the rabbit anti-H3K4me3 detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with the wash buffer.

-

Add the HRP-conjugated anti-rabbit secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with the wash buffer.

-

Add the TMB substrate and incubate in the dark for 15-30 minutes, or until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the amount of H3K4me3.[1][2][8]

Signaling Pathways and Visualizations

CPI-455 has been shown to modulate key signaling pathways involved in cell survival, proliferation, and differentiation.

MAPK/AKT Signaling Pathway

In the context of cisplatin-induced ototoxicity, CPI-455 has been shown to protect cochlear hair cells by activating the Ras/MAPK and PI3K/AKT signaling pathways. This activation is thought to be a downstream consequence of the epigenetic changes induced by KDM5 inhibition, leading to the expression of pro-survival genes.

Caption: CPI-455 inhibits KDM5, leading to increased H3K4me3 and activation of pro-survival MAPK and AKT pathways.

STAT3 and BMP/SMAD Signaling in Astrocytogenesis

CPI-455 has been demonstrated to induce the differentiation of neural stem cells (NSCs) into astrocytes. This process is mediated through the activation of the STAT3 and BMP/SMAD signaling pathways. KDM5A inhibition by CPI-455 leads to an increase in the expression of Bone Morphogenetic Protein 2 (BMP2). BMP2, in turn, activates the SMAD signaling cascade, while CPI-455 also directly induces the phosphorylation of STAT3, a key transcription factor for astrocytogenesis.

Caption: CPI-455 promotes astrocytogenesis by inhibiting KDM5A, leading to increased BMP2/SMAD signaling and STAT3 activation.[9]

Conclusion

CPI-455 is a valuable research tool for investigating the role of KDM5-mediated histone demethylation in health and disease. Its ability to modulate the epigenetic landscape and influence key signaling pathways highlights its potential as a therapeutic agent in oncology and other areas. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers working with or interested in CPI-455. Further investigation into the in vivo pharmacokinetics and pharmacodynamics of CPI-455 is warranted to fully elucidate its therapeutic potential.

References

- 1. raybiotech.com [raybiotech.com]

- 2. PathScan® Tri-Methyl-Histone H3 (Lys4) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 3. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. domainex.co.uk [domainex.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. epigentek.com [epigentek.com]

- 9. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of CPI-455, a Pan-KDM5 Histone Demethylase Inhibitor

For Research Use Only.

Introduction

CPI-455 is a potent and specific cell-permeable inhibitor of the KDM5 family of histone demethylases.[1][2] The KDM5 enzymes, which include KDM5A, KDM5B, KDM5C, and KDM5D, are responsible for the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a key epigenetic mark associated with active gene transcription.[2][3] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, which can alter gene expression and cellular phenotypes.[4][5] These application notes provide detailed protocols for the in vitro characterization of CPI-455, including its enzymatic activity, cellular effects on histone methylation, and impact on cell viability.

Mechanism of Action

CPI-455 functions as a pan-inhibitor of the KDM5 family of enzymes.[6] It competitively binds to the active site of KDM5, preventing the demethylation of H3K4me3.[2] This inhibition leads to an accumulation of H3K4me3 at gene promoters and other regulatory regions, which is associated with an open chromatin state and transcriptional activation.[4][7] The sustained hypermethylation of H3K4 can influence various cellular processes, including cell cycle progression, differentiation, and response to therapeutic agents.[8][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone demethylase KDM5A is regulated by its reader domain through a positive-feedback mechanism [ideas.repec.org]

- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CPI-455 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CPI-455, a potent and selective inhibitor of the KDM5 family of histone demethylases, in cell culture experiments. The following sections detail recommended concentrations, experimental procedures for assessing cellular responses, and insights into the signaling pathways modulated by CPI-455.

Introduction to CPI-455

CPI-455 is a cell-permeable small molecule that specifically inhibits the lysine-specific demethylase 5 (KDM5) family of enzymes, with an IC50 of 10 nM for KDM5A in enzymatic assays.[1][2][3] By inhibiting KDM5, CPI-455 leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[2][4] This modulation of the epigenetic landscape makes CPI-455 a valuable tool for investigating the role of histone methylation in various biological processes, including cancer cell proliferation, drug resistance, and cell fate determination.[5][6]

Recommended Concentrations for Cell Culture

The optimal concentration of CPI-455 can vary depending on the cell line and the specific experimental goals. Below is a summary of concentrations reported in the literature for various cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

| Cell Line | Cancer Type | Recommended Concentration Range | Incubation Time | Notes |

| Melanoma (M14) | Melanoma | 6.25-25 µM | 4-5 days | Effective in decreasing the number of drug-tolerant persister cells.[2] |

| Breast Cancer (SKBR3) | Breast Cancer | 6.25-25 µM | 4-5 days | Shown to inhibit the growth of drug-tolerant cells.[2] |

| Non-Small Cell Lung Cancer (PC9) | Lung Cancer | 6.25-25 µM | 4-5 days | Reduces the population of drug-tolerant persister cells.[2] |

| Luminal Breast Cancer (MCF-7, T-47D, EFM-19) | Breast Cancer | IC50: 16.13-35.4 µM | Not specified | Dose-dependent increase in H3K4me3 observed within 24 hours.[3] |

| Liver Cancer (HCCLM3) | Liver Cancer | Not specified | Not specified | Enhances the cytotoxicity of cisplatin.[7] |

| Ovarian Cancer (ID8) | Ovarian Cancer | 10 µM | 8 days | Did not significantly affect cell viability in vitro but showed anti-tumor effects in vivo dependent on the immune microenvironment.[8] |

| Cochlear Hair Cells (HEI-OC1) | N/A (Ototoxicity model) | 50, 100, 200 µM | 2 hours pre-treatment | Protected against cisplatin-induced cell death.[4] |

Experimental Protocols

Preparation of CPI-455 Stock Solution

CPI-455 is supplied as a crystalline solid and is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[1]

Materials:

-

CPI-455 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of CPI-455 by dissolving it in DMSO. A concentration of 10 mM is commonly used. For example, to prepare a 10 mM stock solution, dissolve 2.783 mg of CPI-455 (FW: 278.3 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[3] Aqueous solutions are not recommended for storage for more than one day.[1]

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of CPI-455 on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[9][10][11]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

CPI-455 stock solution

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Treatment with CPI-455:

-

Prepare serial dilutions of CPI-455 in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of CPI-455. Include a vehicle control (medium with the same concentration of DMSO used for the highest CPI-455 concentration).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Pipette up and down to dissolve the formazan crystals completely.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Western Blot for Histone H3K4 Trimethylation (H3K4me3)

This protocol outlines the procedure for detecting changes in global H3K4me3 levels in response to CPI-455 treatment by Western blotting.[12]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

CPI-455 stock solution

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones)

-

Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of CPI-455 for the chosen duration (e.g., 24-72 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

The membrane can be stripped and re-probed with an anti-total Histone H3 antibody to confirm equal loading.

-

Signaling Pathways and Experimental Workflows

CPI-455 Mechanism of Action and Downstream Effects

CPI-455 inhibits the KDM5 family of histone demethylases, leading to an increase in H3K4me3 at gene promoters. This epigenetic modification is generally associated with transcriptional activation. The downstream effects of CPI-455 are context-dependent but have been shown to involve the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways.[4][13]

Modulation of PI3K/AKT and MAPK Signaling Pathways

In certain cellular contexts, such as in response to cisplatin-induced ototoxicity, CPI-455 has been shown to protect cells by modulating the PI3K/AKT and MAPK signaling pathways.[4] Inhibition of KDM5A by CPI-455 can lead to the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic proteins.

General Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of CPI-455 in cell culture.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Inactivation of KDM5A suppresses growth and enhances chemosensitivity in liver cancer by modulating ROCK1/PTEN/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. researchhub.com [researchhub.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Histone western blot protocol | Abcam [abcam.com]

- 13. PI3K/AKT signaling regulates H3K4 methylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preparing CPI-455 Stock Solution with DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and use of CPI-455, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases.[1][2][3] The protocols outlined herein detail the dissolution of CPI-455 in dimethyl sulfoxide (DMSO) to create a stock solution for in vitro and in vivo research applications. This guide includes essential information on the physicochemical properties of CPI-455, step-by-step instructions for stock solution preparation, and recommended storage conditions. Furthermore, it presents established experimental protocols and explores the compound's mechanism of action and its impact on relevant signaling pathways.

Introduction to CPI-455

CPI-455 is a small molecule inhibitor that specifically targets the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are responsible for the demethylation of histone H3 on lysine 4 (H3K4).[4][5] By inhibiting these enzymes, CPI-455 leads to an increase in global levels of H3K4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][2][6] This activity makes CPI-455 a valuable tool for studying the role of KDM5 in various biological processes, including cancer cell survival and drug tolerance.[1][3][5]

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of CPI-455 is crucial for accurate and reproducible experimental results.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₄O | [1][3] |

| Molecular Weight | 278.31 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [7] |

| CAS Number | 1628208-23-0 | [1][8] |

| Solubility in DMSO | ≥31.25 mg/mL (112.28 mM) | [1][4] |

| Approximately 30 mg/mL | [7] | |

| 56 mg/mL (201.21 mM) | [2] |

Note on DMSO Quality: The solubility of CPI-455 is significantly impacted by moisture in the DMSO.[1][2][9] It is imperative to use fresh, anhydrous, or newly opened DMSO for the preparation of stock solutions to ensure complete dissolution.

Preparation of CPI-455 Stock Solution

This protocol details the steps for preparing a concentrated stock solution of CPI-455 in DMSO.

Materials:

-

CPI-455 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)[1]

Protocol:

-

Equilibrate CPI-455: Allow the vial of CPI-455 powder to reach room temperature before opening to prevent condensation.

-

Weigh CPI-455: Accurately weigh the desired amount of CPI-455 powder using a calibrated analytical balance in a sterile environment.

-

Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the CPI-455 powder. Refer to the table below for common stock solution concentrations.

-

Dissolve: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[1]

Stock Solution Concentration Guide:

| Desired Concentration | Mass of CPI-455 for 1 mL DMSO | Mass of CPI-455 for 5 mL DMSO | Mass of CPI-455 for 10 mL DMSO |

| 1 mM | 0.2783 mg | 1.3915 mg | 2.783 mg |

| 5 mM | 1.3915 mg | 6.9575 mg | 13.915 mg |

| 10 mM | 2.783 mg | 13.915 mg | 27.83 mg |

| 50 mM | 13.915 mg | 69.575 mg | 139.15 mg |

Calculations are based on a molecular weight of 278.31 g/mol .

Experimental Protocols and Applications

CPI-455 is a versatile tool for a range of cell-based and in vivo experiments.

In Vitro Cell Treatment

This protocol outlines a general procedure for treating cultured cells with CPI-455.

Materials:

-

Cultured cells in appropriate growth medium

-

CPI-455 DMSO stock solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates or flasks

Protocol:

-

Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

-

Prepare Working Solution: Dilute the CPI-455 DMSO stock solution to the final desired concentration in fresh cell culture medium. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of CPI-455.

-

Incubation: Incubate the cells for the desired period (e.g., 24 to 72 hours).[4]

-

Analysis: Following incubation, cells can be harvested for downstream analysis such as Western blotting, qRT-PCR, or viability assays.

Western Blot Analysis of H3K4me3 Levels

A primary application of CPI-455 is to verify its on-target effect by measuring the global levels of H3K4me3.

Protocol:

-

Cell Lysis: After treatment with CPI-455, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me3. Also, probe for total Histone H3 as a loading control.

-

Detection: Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system. An increase in the H3K4me3 signal relative to the total H3 signal indicates successful KDM5 inhibition by CPI-455.

Mechanism of Action and Signaling Pathways

CPI-455 functions by inhibiting the enzymatic activity of the KDM5 family of histone demethylases. This leads to an accumulation of H3K4me3 at the promoter regions of target genes, which is associated with an open chromatin state and transcriptional activation.[10][11]

Recent studies have shown that the effects of CPI-455 can modulate key cellular signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis.[12]

Caption: CPI-455 inhibits KDM5, increasing H3K4me3 levels and modulating downstream signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment using CPI-455.

Caption: A standard workflow for in vitro experiments involving CPI-455.

Safety and Handling

CPI-455 should be handled with care in a laboratory setting.[7]

-

Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes.[13]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed protocol for the preparation and use of CPI-455 stock solutions in DMSO. By following these guidelines, researchers can ensure the accurate and reproducible use of this potent KDM5 inhibitor in their studies, facilitating further exploration of its role in epigenetics and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. glpbio.com [glpbio.com]

- 5. rcsb.org [rcsb.org]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. tribioscience.com [tribioscience.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CPI-455 analogue(KDM5 inhibitor)|MSDS [dcchemicals.com]

Application Notes and Protocols: CPI-455 Solubility and Stability in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 is a potent and selective small-molecule inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2] By inhibiting the demethylase activity of KDM5 enzymes, CPI-455 leads to a global increase in the levels of histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with transcriptionally active chromatin.[1][3] This mechanism of action makes CPI-455 a critical research tool for investigating the biological roles of KDM5 in various pathological conditions, including cancer and immunological disorders.[1][4]

These application notes provide essential information regarding the solubility and stability of CPI-455, offering detailed protocols for its preparation and use in both in vitro and in vivo research applications.

Physicochemical Properties

A summary of the key physicochemical properties of CPI-455 is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄N₄O | [2][5] |

| Molecular Weight | 278.31 g/mol | [2] |

| CAS Number | 1628208-23-0 | [2][5] |

Solubility Data

CPI-455 is characterized by its poor solubility in aqueous solutions.[6] Consequently, the use of organic solvents is necessary to prepare stock solutions, which can then be diluted into aqueous media for experimental use.

Solubility in Organic Solvents

Quantitative solubility data for CPI-455 in common organic solvents is presented in the table below.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 31.5 mg/mL | [7] |

| 56 mg/mL (201.21 mM) | [6] | |

| Up to at least 25 mg/mL | [5] |

Important Note: The hygroscopic nature of DMSO can lead to the absorption of moisture, which may negatively impact the solubility of CPI-455. It is strongly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[6]

Experimental Protocols: Solution Preparation

Protocol for Preparation of a 10 mM DMSO Stock Solution

-

Accurately weigh the desired quantity of CPI-455 powder using a calibrated analytical balance.

-

In a chemical fume hood, add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.

-

Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath until no particulate matter is visible.

-

To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes in appropriate storage vials.[1][7]

-

Store the aliquoted stock solutions at -20°C or -80°C.[1]

Protocol for Preparation of Aqueous Working Solutions for In Vitro Assays

-

Retrieve a single-use aliquot of the 10 mM CPI-455 DMSO stock solution from storage and allow it to thaw at room temperature.

-

Perform serial dilutions of the stock solution into the final aqueous buffer or cell culture medium to achieve the desired experimental concentrations.

-

It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically at or below 0.1%.

-

For optimal results, it is recommended to prepare fresh aqueous working solutions for each experiment.

Protocol for Formulation for In Vivo Administration

A co-solvent system is essential for the administration of the hydrophobic CPI-455 in animal models. An example of a formulation suitable for intraperitoneal (i.p.) injection is detailed below.

-

Begin by preparing a concentrated stock solution of CPI-455 in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL final formulation, combine the following in a sterile tube:

-

100 µL of the 25 mg/mL CPI-455 in DMSO stock.

-

400 µL of PEG300. Mix thoroughly until the solution is clear.

-

50 µL of Tween-80. Mix again to ensure homogeneity.

-

450 µL of sterile saline.[1]

-

-

The resulting solution should be clear and free of precipitates. It is imperative to use this formulation immediately after preparation to ensure its stability and efficacy.[6]

Stability Profile

Solid-State Stability

As a solid powder, CPI-455 is stable for at least one year when stored at -20°C.[5]

Stock Solution Stability

CPI-455 stock solutions prepared in DMSO are stable for up to one month when stored at -20°C and for up to two years at -80°C.[1] The practice of aliquoting into single-use vials is crucial to maintain the integrity of the compound.[1]

Aqueous Solution Stability

Detailed studies on the stability of CPI-455 in various aqueous buffers and across a range of pH values are not extensively documented in the public domain. As a precautionary measure, it is best practice to prepare aqueous dilutions of CPI-455 immediately before use.

Protocol for Evaluating Aqueous Stability

For researchers who need to characterize the stability of CPI-455 in a specific aqueous medium, the following protocol based on the shake-flask method can be employed.

-

Solution Preparation: Prepare the test solution by adding a small volume of a concentrated CPI-455 DMSO stock to the desired aqueous buffer to achieve the final target concentration. The final DMSO concentration should be kept to a minimum.

-

Incubation: Divide the solution into multiple sealed vials and incubate at a constant, controlled temperature (e.g., 25°C or 37°C). If the compound's photosensitivity is unknown, protect the samples from light.

-

Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial for analysis.

-

Analysis: Quantify the concentration of CPI-455 in each sample using a validated analytical technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

Data Interpretation: Plot the concentration of CPI-455 as a function of time to determine the degradation kinetics and calculate the compound's half-life in the tested solution.

Signaling Pathway and Experimental Workflows

CPI-455 Signaling Pathway

CPI-455 exerts its biological effects by inhibiting the KDM5 family of histone demethylases. This leads to an accumulation of H3K4me3 at gene promoters, altering the expression of target genes. These changes in gene expression subsequently impact downstream cellular processes, including the MAPK/AKT signaling pathway and apoptosis.[8]

Caption: CPI-455 inhibits KDM5, increasing H3K4me3 and modulating downstream signaling pathways.

Experimental Workflows

The following diagrams illustrate standardized workflows for the use of CPI-455 in experimental settings.

Caption: A generalized workflow for the application of CPI-455 in cell-based assays.

Caption: An experimental workflow for assessing the aqueous stability of CPI-455.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application of CPI-455 in Glioblastoma Cell Lines: A Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a poor prognosis despite multimodal treatment strategies that include surgery, radiation, and chemotherapy with temozolomide (TMZ). A significant challenge in GBM treatment is the development of therapeutic resistance. Recent research has highlighted the role of epigenetic modifications in driving this resistance. One key area of investigation is the family of histone lysine demethylases (KDMs), which are frequently overexpressed in glioblastoma.

CPI-455 is a potent and selective inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are responsible for removing methyl groups from lysine 4 on histone H3 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, CPI-455 leads to an increase in global levels of H3K4 trimethylation (H3K4me3), altering the epigenetic landscape and impacting gene expression. Notably, studies have indicated that CPI-455 demonstrates significant activity against glioblastoma cells, with a pronounced effect on those that have acquired resistance to temozolomide.[1] This makes CPI-455 a promising investigational agent for overcoming chemoresistance in glioblastoma.

These application notes provide a summary of the current understanding of CPI-455's application in glioblastoma cell lines, along with detailed protocols for key in vitro experiments.

Data Presentation

While specific IC50 values for CPI-455 in a wide range of glioblastoma cell lines are not extensively documented in publicly available literature, existing studies provide a qualitative understanding of its efficacy. Research indicates that CPI-455 has a more pronounced effect on temozolomide-resistant (TMZ-R) glioblastoma cells compared to their TMZ-sensitive (native) counterparts.[1] One study noted that CPI-455 had a modest effect on the viability of native glioblastoma cells, observed only at high concentrations, whereas its activity against TMZ-R cells was significantly stronger.[1]

For comparative purposes, the following table summarizes the reported IC50 values for the standard-of-care chemotherapeutic agent, temozolomide, in several common glioblastoma cell lines. This provides a baseline for researchers designing experiments to evaluate the efficacy of CPI-455, particularly in the context of TMZ resistance.

| Cell Line | Temozolomide (TMZ) IC50 (µM) | Exposure Time (hours) | Notes |

| U87MG | Median: 230.0 (IQR: 34.1–650.0) | 72 | Highly variable depending on experimental conditions.[2][3] |

| U251 | Median: 176.5 (IQR: 30.0–470.0) | 72 | Also shows significant variability in reported IC50 values.[2][3] |

| T98G | Median: 438.3 (IQR: 232.4–649.5) | 72 | Generally considered to be more resistant to TMZ.[2][3] |

| Patient-Derived | Median: 220.0 (IQR: 81.1–800.0) | 72 | Highlights the heterogeneity of glioblastoma.[2][3] |

IQR: Interquartile Range

Mandatory Visualizations

CPI-455 inhibits KDM5A, increasing H3K4me3 and altering gene expression to reduce glioblastoma cell viability.

Workflow for evaluating CPI-455's effect on glioblastoma cell viability and histone methylation.

CPI-455 targets KDM5A upregulation, a key driver of TMZ resistance, offering a potential therapeutic strategy.

Experimental Protocols

Cell Culture of Glioblastoma Cell Lines

Materials:

-

Glioblastoma cell lines (e.g., U87MG, U251, T98G)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Maintain glioblastoma cell lines in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To passage, aspirate the culture medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.

-

Seed the cells into new flasks or plates at the desired density for subsequent experiments.

Treatment of Glioblastoma Cells with CPI-455

Materials:

-

CPI-455 (stock solution in DMSO, stored at -80°C)

-

Complete culture medium

-

Glioblastoma cells seeded in appropriate culture plates

Protocol:

-

Prepare a stock solution of CPI-455 in dimethyl sulfoxide (DMSO).[1]

-

On the day of the experiment, dilute the CPI-455 stock solution in complete culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on literature, concentrations for KDM5 inhibitors can range from nanomolar to low micromolar.

-

Aspirate the existing medium from the cultured glioblastoma cells.

-

Add the medium containing the appropriate concentration of CPI-455 to the cells.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest CPI-455 concentration used.

-

Incubate the cells for the desired treatment duration (e.g., 48, 72, or 96 hours) before proceeding with downstream assays.[1]

Cell Viability Assessment using MTT Assay

Materials:

-

Glioblastoma cells seeded in a 96-well plate

-

CPI-455

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of CPI-455 concentrations and a vehicle control as described in Protocol 2.

-

After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for H3K4me3 Levels

Materials:

-

Glioblastoma cells treated with CPI-455

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment with CPI-455, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H3K4me3 levels.

Conclusion

CPI-455 represents a promising therapeutic agent for glioblastoma, particularly for overcoming resistance to temozolomide. Its mechanism of action through the inhibition of KDM5 histone demethylases offers a novel epigenetic approach to treating this devastating disease. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of CPI-455 in various glioblastoma cell line models. Further research, including the determination of specific IC50 values across a broader range of glioblastoma subtypes and in vivo studies, is warranted to fully elucidate the therapeutic potential of CPI-455.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CPI-455 Treatment for H3K4me3 Increase